molecular formula C12H16O2S B14050447 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one

Katalognummer: B14050447
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: GNMAGDLYFDFCKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . This compound is characterized by the presence of an ethoxy group, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-ethoxy-6-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve optimized reaction conditions to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate biological activities. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors related to its biological activities .

Eigenschaften

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-(2-ethoxy-6-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2S/c1-4-9(13)12-10(14-5-2)7-6-8-11(12)15-3/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

GNMAGDLYFDFCKU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1SC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.